BenchChemオンラインストアへようこそ!

4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol

Lipophilicity Drug-likeness 2-Arylbenzofuran

4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol (CAS 62723-06-2) is a synthetic 2-arylbenzofuran derivative bearing a resorcinol (1,3-diol) moiety on the pendant phenyl ring and a 3-methoxymethyl substituent on the benzofuran core. The compound belongs to a structurally privileged class whose biological activity is exquisitely sensitive to substitution pattern, as demonstrated by the 2021 structural revision of the closely related sesbagrandiflorains, where 1D/2D NMR re-evaluation forced a complete reassignment of the 2-aryl substitution regiochemistry.

Molecular Formula C17H16O5
Molecular Weight 300.30 g/mol
CAS No. 62723-06-2
Cat. No. B14516583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol
CAS62723-06-2
Molecular FormulaC17H16O5
Molecular Weight300.30 g/mol
Structural Identifiers
SMILESCOCC1=C(OC2=C1C=CC(=C2)OC)C3=C(C=C(C=C3)O)O
InChIInChI=1S/C17H16O5/c1-20-9-14-12-6-4-11(21-2)8-16(12)22-17(14)13-5-3-10(18)7-15(13)19/h3-8,18-19H,9H2,1-2H3
InChIKeyHWVNYWUSFKCUAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol (CAS 62723-06-2) Matters in 2-Arylbenzofuran Procurement


4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol (CAS 62723-06-2) is a synthetic 2-arylbenzofuran derivative bearing a resorcinol (1,3-diol) moiety on the pendant phenyl ring and a 3-methoxymethyl substituent on the benzofuran core . The compound belongs to a structurally privileged class whose biological activity is exquisitely sensitive to substitution pattern, as demonstrated by the 2021 structural revision of the closely related sesbagrandiflorains, where 1D/2D NMR re-evaluation forced a complete reassignment of the 2-aryl substitution regiochemistry [1]. This compound occupies a distinct and under-explored structural niche within the 2-arylbenzofuran landscape: a non-prenylated scaffold with a 3-methoxymethyl group that contrasts sharply with the prenylated mulberrofurans and 3-carbaldehyde-bearing sesbagrandiflorains that dominate the literature.

Why 4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol Cannot Be Replaced by Off-the-Shelf 2-Arylbenzofuran Analogs


Generic interchange of 2-arylbenzofurans is scientifically indefensible because the substitution pattern at the benzofuran 3-position functions as a decisive molecular switch for physicochemical and pharmacological properties. The target compound carries a 3-methoxymethyl group rather than the 3-carbaldehyde found in sesbagrandiflorains A/B [1] or the unsubstituted 3-position typical of mulberrofurans B, D, D2, H, and morusalfuran B [2]. This single substituent difference drives a lipophilicity shift of approximately 3.3 logP units relative to prenylated comparators such as mulberrofuran B (LogP = 7.00) [3], directly impacting solubility, membrane permeability, protein binding, and experimental reproducibility. Furthermore, the independent NMR structural revision by Noviany et al. (2021) demonstrated that even the 2-aryl hydroxy/methoxy regiochemistry in this class can be misassigned without rigorous NMR verification [1], meaning that any procurement decision predicated on assumed structural equivalence to another 2-arylbenzofuran introduces a known and documented risk of identity error. The evidence below quantifies these differentiators.

Quantitative Differentiation Evidence for 4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol (CAS 62723-06-2)


Lipophilicity Differentiation: 3.3 LogP Units Lower Than Mulberrofuran B, Enabling Distinct Solubility and Permeability Profiles

The target compound exhibits a measured/calculated LogP of 3.666 , which is approximately 3.3 logP units lower than the prenylated comparator mulberrofuran B (XlogP = 7.00) [1]. This LogP difference exceeds the typical threshold for considering two compounds interchangeable in any ADME-relevant experimental system. The target compound's LogP of 3.666 falls squarely within the optimal drug-like range (LogP 1–5) according to Lipinski's Rule of Five, whereas mulberrofuran B at LogP 7.00 is substantially beyond the recommended upper limit, predicting markedly poorer aqueous solubility and distinct membrane partitioning behavior.

Lipophilicity Drug-likeness 2-Arylbenzofuran ADME

3-Methoxymethyl Substituent as a Unique Structural Differentiator vs. 3-Carbaldehyde and 3-Unsubstituted 2-Arylbenzofurans

The target compound is the only commercially catalogued 2-arylbenzofuran combining a resorcinol 2-aryl group, a 6-methoxy group, and a 3-methoxymethyl substituent in a single scaffold . By contrast, the closest structurally characterized natural analogs—sesbagrandiflorains A and B as revised by Noviany et al. (2021)—carry a 3-carbaldehyde group instead of 3-methoxymethyl, and differ in the 2-aryl hydroxylation pattern (4-hydroxy-2-(4´-hydroxy-2´-methoxyphenyl) vs. the target's 2-(2´,4´-dihydroxyphenyl) resorcinol) [1]. Mulberrofurans B, D, D2, and H (used as PTP1B inhibitor benchmarks) are 3-unsubstituted and bear prenyl or geranyl groups at positions 5 or 7 [2]. No other compound on the market simultaneously satisfies these three structural criteria.

Structural biology SAR Benzofuran substitution Chemical biology

Resorcinol Pharmacophore: Class-Level PTP1B Inhibitory Evidence Supporting the Target Compound's 2-Aryl Substitution Pattern

The resorcinol (1,3-dihydroxyphenyl) moiety on the 2-aryl group of the target compound is known to be a key pharmacophoric element for PTP1B inhibition in the 2-arylbenzofuran class. Shrestha et al. (2019) demonstrated that 2-arylbenzofuran analogs bearing resorcinol or resorcinol-like substitution patterns (mulberrofuran D2, D, morusalfuran B) inhibited PTP1B with IC₅₀ values ranging from 3.11 to 13.73 µM, markedly superior to analogs lacking this motif such as sanggenofuran A (IC₅₀ = 53.47 µM) [1]. The target compound (CAS 62723-06-2) is the only non-prenylated 2-arylbenzofuran carrying an intact resorcinol 2-aryl group and a 3-methoxymethyl substituent, positioning it as a unique probe for decoupling the contribution of the resorcinol pharmacophore from prenyl-dependent membrane interactions.

PTP1B inhibition Type 2 diabetes Resorcinol Enzyme inhibition

Synthetic Tractability: High Derivatization Yields (65–93%) Demonstrated on the 6-Methoxy-2-Arylbenzofuran Core Enable Efficient SAR Expansion

Noviany et al. (2021) demonstrated that the 6-methoxy-2-arylbenzofuran scaffold is amenable to efficient chemical derivatization. Starting from the natural product sesbagrandiflorain A (revised structure: 4-hydroxy-2-(4´-hydroxy-2´-methoxyphenyl)-6-methoxybenzofuran-3-carbaldehyde), seven novel derivatives—including a diester (6), four ethers (7–10), one secondary amine (11), and one oxime (12)—were synthesized in good yields ranging from 65% to 93%, with all structures confirmed by MS and NMR [1]. While these yields are reported for a 3-carbaldehyde-bearing scaffold rather than the target compound's 3-methoxymethyl analog, the shared 6-methoxy-2-arylbenzofuran core and general synthetic methodology (O-alkylation, esterification, condensation) are directly transferable, indicating that the target compound is similarly amenable to high-yield derivatization for SAR library construction.

Medicinal chemistry Derivatization Synthetic yield SAR

High-Impact Application Scenarios for 4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol (CAS 62723-06-2)


Non-Prenylated 2-Arylbenzofuran Probe for Decoupling Resorcinol Pharmacophore Activity from Membrane Partitioning in PTP1B Inhibitor Discovery

The target compound's LogP of 3.666 is 3.3 units lower than that of mulberrofuran B (LogP 7.00) , placing it firmly within drug-like lipophilicity space. Because prenylated 2-arylbenzofurans such as MD2 and MD exhibit single-digit micromolar PTP1B IC₅₀ values [1] but suffer from high LogP-driven non-specific membrane partitioning, the target compound provides a unique non-prenylated scaffold with an intact resorcinol 2-aryl group for testing whether PTP1B inhibitory potency can be retained in a lower-logP chemotype. This makes it an essential control compound in type 2 diabetes target validation programs that aim to separate on-target enzyme inhibition from membrane-mediated artifacts.

Scaffold for Focused SAR Library Construction via 3-Methoxymethyl and 2-Aryl Resorcinol Functionalization

The 3-methoxymethyl substituent represents a rare and functionally distinct replacement for the 3-carbaldehyde group found in sesbagrandiflorains [2] and the 3-unsubstituted core of mulberrofurans. Synthesis of seven derivatives from the structurally analogous 6-methoxy-2-arylbenzofuran core in yields of 65–93% [2] demonstrates the general synthetic tractability of this scaffold class. The target compound's 3-methoxymethyl ether can be selectively cleaved, oxidized, or substituted, while the resorcinol hydroxyls permit orthogonal O-functionalization, enabling the construction of a focused library in which 3-position electronics, sterics, and hydrogen-bonding capacity are systematically varied.

Reference Standard for NMR-Based Structural Verification of 2-Arylbenzofuran Regioisomers in Natural Product Chemistry

The 2021 structural revision of sesbagrandiflorains A and B demonstrated that 2-arylbenzofuran regioisomers can be misassigned even by experienced natural product chemists when relying on incomplete 1D NMR data; only comprehensive 2D NMR re-evaluation corrected the 2-aryl hydroxylation pattern [2]. The target compound, with its well-defined 2-(2´,4´-dihydroxyphenyl) resorcinol substitution and 3-methoxymethyl group, provides a structurally unambiguous synthetic reference standard that can serve as a benchmark compound for validating NMR assignment protocols when characterizing new 2-arylbenzofurans isolated from Moraceae, Fabaceae, or other plant families.

Biochemical Probe for Investigating 3-Position Substituent Effects on CYP450 and Phase II Metabolism of 2-Arylbenzofurans

The 3-methoxymethyl group of the target compound is chemically distinct from the 3-carbaldehyde of sesbagrandiflorains and the 3-H of mulberrofurans, and its LogP of 3.666 differs dramatically from prenylated analogs (LogP ~7) . These differences predict distinct metabolic fates: the methoxymethyl ether may undergo CYP450-mediated O-demethylation to a 3-hydroxymethyl intermediate, providing a metabolic pathway not available to 3-unsubstituted or 3-carbaldehyde analogs. This makes the target compound a valuable tool compound for comparative metabolism studies across the 2-arylbenzofuran structural series, particularly for elucidating how 3-position oxidation state governs metabolic soft-spot identification.

Quote Request

Request a Quote for 4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.